![molecular formula C10H17BrO B2733907 2-[1-(Bromomethyl)cyclobutyl]oxane CAS No. 2095409-45-1](/img/structure/B2733907.png)
2-[1-(Bromomethyl)cyclobutyl]oxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-[1-(Bromomethyl)cyclobutyl]oxane is a chemical compound with the molecular formula C10H17BrO and a molecular weight of 233.149 . It is not intended for human or veterinary use and is used for research purposes.
Molecular Structure Analysis
The molecular structure of 2-[1-(Bromomethyl)cyclobutyl]oxane consists of a cyclobutyl ring with a bromomethyl group and an oxane group attached . The exact 3D structure would require further analysis using techniques such as X-ray crystallography.Scientific Research Applications
Synthesis and Reactivity
Synthesis of Oxepines and Pyranosides : The conversion of cyclopropane-fused carbohydrates to oxepines demonstrates a method for accessing carbohydrate mimetics. This synthesis pathway suggests the potential of bromomethylcyclobutyl derivatives in generating structurally complex molecules for research in organic chemistry and materials science (Hewitt & Harvey, 2010).
Mechanical Bond-Induced Radical Stabilization : A study on [2]rotaxanes indicates the stabilization of radical cations through mechanical bonding. This insight into the stabilization mechanisms may point towards the utility of bromomethylcyclobutyl derivatives in designing molecular machines or materials with unique electronic properties (Li et al., 2013).
Applications in Material Science
- Langmuir Films and Multilayers : The incorporation of mechanically-threaded molecules into Langmuir films demonstrates the role of molecular architecture in developing advanced materials. Such research suggests potential applications of 2-[1-(Bromomethyl)cyclobutyl]oxane in creating novel supramolecular assemblies for sensors or information storage devices (Ahuja et al., 1996).
properties
IUPAC Name |
2-[1-(bromomethyl)cyclobutyl]oxane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17BrO/c11-8-10(5-3-6-10)9-4-1-2-7-12-9/h9H,1-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDCYVDOZOHQKRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)C2(CCC2)CBr |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(Bromomethyl)cyclobutyl]oxane | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(1-Cyanocyclohexyl)carbamoyl]methyl 1-[5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylate](/img/structure/B2733826.png)
![2-[(8,9-Dimethoxy-2-phenyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]-1-phenylethanone](/img/structure/B2733828.png)
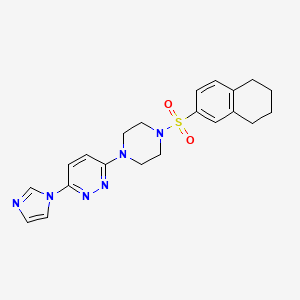

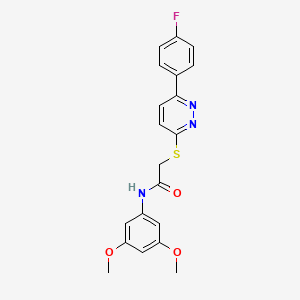
![Phenyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-pyrimidinecarboxylate](/img/structure/B2733832.png)
![Ethyl 3-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)propanoate](/img/structure/B2733833.png)
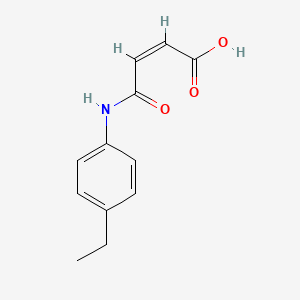
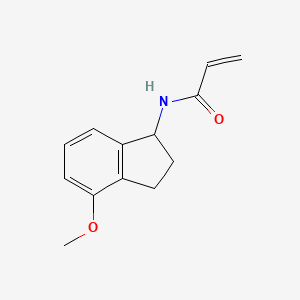
![Methyl 4-[(2-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)sulfanyl]butanoate](/img/structure/B2733838.png)
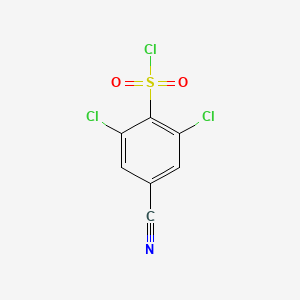
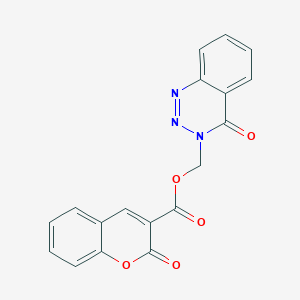
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methylbutanamide](/img/structure/B2733845.png)
![2,6-difluoro-N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2733847.png)